(4-Methyl-benzylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-benzylamino)-acetic acid is an organic compound that features a benzylamine group substituted with a methyl group at the para position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzylamino)-acetic acid typically involves the reaction of 4-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methylbenzylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-methylbenzylamine, chloroacetic acid
Solvent: Aqueous or alcoholic medium
Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature
Reduction: Lithium aluminum hydride, dry ether, room temperature to reflux
Substitution: Various electrophiles (e.g., alkyl halides), polar aprotic solvents, room temperature to reflux
Major Products
Oxidation: 4-Methyl-benzylamino-acetic acid can be converted to 4-methyl-benzylamino-acetic acid with a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to a primary alcohol.
Substitution: The amino group can be replaced with other functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
(4-Methyl-benzylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-benzylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and interaction with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the methyl and acetic acid groups, making it less versatile in certain reactions.
4-Methylbenzylamine: Similar structure but lacks the acetic acid moiety, limiting its applications in synthesis and medicinal chemistry.
Phenylacetic acid: Lacks the benzylamine group, reducing its potential for forming amides and other derivatives.
Uniqueness
(4-Methyl-benzylamino)-acetic acid is unique due to the presence of both the benzylamine and acetic acid functionalities, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYHWQHNZFDSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964534 |
Source
|
Record name | N-[(4-Methylphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-38-5 |
Source
|
Record name | N-[(4-Methylphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.